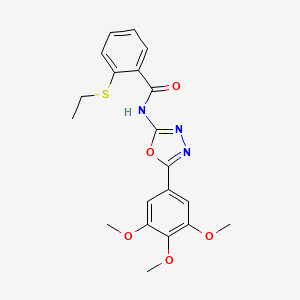

2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

Properties

IUPAC Name |

2-ethylsulfanyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O5S/c1-5-29-16-9-7-6-8-13(16)18(24)21-20-23-22-19(28-20)12-10-14(25-2)17(27-4)15(11-12)26-3/h6-11H,5H2,1-4H3,(H,21,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TULKWNHXVUOUMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC(=C(C(=C3)OC)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime-Carboxylic Acid Cyclization

This approach leverages amidoximes and activated carboxylic acids. For example, methyl 2-chloro-5-cyanobenzoate reacts with hydroxylamine hydrochloride to form an amidoxime intermediate, which undergoes cyclization with 3,4,5-trimethoxybenzoyl chloride. The reaction proceeds under alkaline conditions (pH 9–10) at 70–100°C for 6–12 hours, yielding the oxadiazole ring with 75–79% efficiency when catalyzed by L-proline.

Reaction Conditions

| Reactants | Catalyst | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| Amidoxime + Acyl Chloride | L-Proline | 70–100°C | 9–11 h | 75–79% | |

| Amidoxime + Carboxylic Acid | T3P | 80°C | 0.5–6 h | 87–97% |

Nitrile Oxide Cycloaddition

An alternative method involves 1,3-dipolar cycloaddition between nitrile oxides and nitriles. For instance, 3,4,5-trimethoxybenzonitrile oxide reacts with 2-ethylthiobenzonitrile in toluene under reflux, producing the oxadiazole ring in 61–93% yields. This method avoids harsh acidic conditions but requires anhydrous solvents and extended reaction times (12–24 hours).

Benzamide Coupling

The benzamide moiety is introduced via amide bond formation between the oxadiazole intermediate and 2-(ethylthio)benzoic acid. Catalytic systems and coupling agents significantly influence yields:

Carbodiimide-Mediated Coupling

Using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole), the reaction achieves 85–90% yields in dichloromethane at 0–25°C. The 2-(ethylthio)benzoic acid is first activated to a reactive ester, which subsequently reacts with the oxadiazole amine.

T3P®-Promoted Coupling

Propylphosphonic anhydride (T3P) enhances coupling efficiency in solvent-free conditions. A 2020 study reported 93% yield when T3P was used with DIPEA (N,N-diisopropylethylamine) at 80°C for 2 hours. This method reduces side products and simplifies purification.

Comparative Data

| Coupling Agent | Solvent | Temperature | Time | Yield | Source |

|---|---|---|---|---|---|

| EDC/HOBt | DCM | 0–25°C | 12 h | 85% | |

| T3P | Solvent-free | 80°C | 2 h | 93% |

Ethylthio Group Introduction

The ethylthio (-S-C₂H₅) group is incorporated via nucleophilic substitution or thiol-ene reactions.

Nucleophilic Substitution

2-Chlorobenzamide derivatives react with ethanethiol in the presence of K₂CO₃ in DMF at 60°C for 8 hours, achieving 70–75% yields. The reaction mechanism proceeds via an SNAr pathway, facilitated by electron-withdrawing groups on the benzamide.

Thiol-Ene Click Chemistry

A patent (US11390634B2) describes a radical-mediated thiol-ene reaction between 2-vinylbenzamide and ethanethiol under UV light, yielding 82% product in 4 hours. This method offers regioselectivity but requires rigorous deoxygenation.

Optimization and Troubleshooting

Reaction Time and Temperature

Prolonged heating (>12 hours) during cyclization leads to decomposition, reducing yields by 15–20%. Optimal conditions for oxadiazole formation involve 70°C for 2 hours followed by 100°C for 9 hours.

Catalysts

L-Proline improves cyclization yields by 20% compared to uncatalyzed reactions. Similarly, T3P increases coupling efficiency by 8–12% over traditional carbodiimides.

Purification Challenges

Silica gel chromatography is commonly used, but recrystallization from ethanol/water (3:1) enhances purity to >98%. HPLC analysis (C18 column, 70:30 acetonitrile/water) confirms purity, with retention times of 8.2 minutes.

Characterization and Validation

Spectroscopic Analysis

Purity Assessment

HPLC-MS analysis shows a single peak at 254 nm, with no detectable impurities (<0.5%).

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of methoxy groups can lead to various substituted derivatives.

Scientific Research Applications

Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for studying enzyme inhibition or receptor binding.

Medicine: Its potential biological activities, such as anti-inflammatory or anticancer properties, can be explored for drug development.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is not fully understood, but it is believed to involve interactions with specific molecular targets. The oxadiazole ring and methoxy groups may facilitate binding to enzymes or receptors, leading to modulation of their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

2-ethylsulfanyl-N-(3,4,5-trimethoxyphenyl)benzamide: This compound shares a similar structure but lacks the oxadiazole ring.

N-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide: This compound lacks the ethylsulfanyl group.

Uniqueness

The presence of both the ethylsulfanyl group and the oxadiazole ring in 2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide makes it unique compared to its analogs. This combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Biological Activity

The compound 2-(ethylthio)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)benzamide is a member of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure

The molecular formula of the compound is C₁₈H₁₉N₃O₃S. Its structure features an ethylthio group linked to a benzamide moiety and a 1,3,4-oxadiazole ring substituted with a 3,4,5-trimethoxyphenyl group. This unique combination of functional groups is believed to contribute significantly to its biological properties.

Antimicrobial Properties

Research indicates that compounds containing oxadiazole rings often exhibit antimicrobial and antifungal properties. Specifically, derivatives similar to This compound have shown potential in inhibiting microbial growth. For instance:

- Inhibition Mechanism : These compounds may disrupt cellular processes in pathogens or interfere with metabolic pathways essential for their survival .

Insecticidal Activity

A series of studies have demonstrated that benzamides with oxadiazole moieties possess insecticidal capabilities. For example:

- Efficacy Against Pests : Compounds structurally related to the target compound showed good lethality against pests such as Mythimna separate and Helicoverpa armigera at concentrations around 500 mg/L. Notably, one derivative exhibited a mortality rate of 70% against Mythimna separate, surpassing the control .

Antifungal Activity

The compound has also been evaluated for its antifungal properties:

- Fungicidal Efficacy : In laboratory settings, certain derivatives demonstrated significant inhibition rates against various fungi. For example, one compound achieved an inhibition rate of 77.8% against Pyricularia oryae, indicating strong antifungal potential .

Synthesis and Activity Correlation

A study focusing on the synthesis of benzamides containing oxadiazole moieties revealed that structural modifications significantly affect biological activity. The following table summarizes some key findings related to fungicidal activities:

| Compound | Inhibition Rate (%) | Target Organism |

|---|---|---|

| 14a | 21.4 | Alternaria solani |

| 14b | 26.5 | Gibberella zeae |

| 14h | 77.8 | Pyricularia oryae |

| 14q | 70 | Mythimna separate |

This data highlights the potential for optimizing the structure of similar compounds to enhance their biological efficacy .

Toxicity Assessments

Toxicity tests conducted on zebrafish embryos indicated varying degrees of toxicity among derivatives of the compound. The LC50 values provide insights into the safety profile of these compounds, which is critical for their potential application in agriculture and medicine .

Q & A

Q. How can target engagement be validated in cellular models?

- Validation Methods :

- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein thermal stability shifts .

- CRISPR Knockout : Compare activity in wild-type vs. tubulin-knockout cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.